Anhydrochlortetracycline
Overview
Description
Synthesis Analysis
Anhydrochlortetracycline is produced through the dehydration of chlortetracycline, a process that can occur during the acid-catalyzed degradation of the antibiotic. This reaction results in a more highly aromatized molecule by removing water from ring C of the parent compound, leading to the formation of anhydrochlortetracycline with distinct structural and chemical characteristics (Goodman et al., 1955).
Molecular Structure Analysis
The molecular structure of anhydrochlortetracycline has been elucidated using single crystal X-ray diffraction methods, revealing significant structural changes from the active tetracycline antibiotics. These structural differences are crucial in understanding the variation in biological activity between anhydrochlortetracycline and its parent compounds (Restivo & Palenik, 1969).
Chemical Reactions and Properties
Anhydrochlortetracycline exhibits interesting chemical reactions, especially in its interaction with metal ions such as Mg(II), Al(III), and Fe(III). These interactions have been studied in aqueous media, revealing the formation of complexes that could influence the molecule's toxicity and biological activity. The stability constants of these species were calculated, highlighting the complex's potential role in the mechanisms of toxicity associated with tetracycline antibiotics (Machado et al., 1995).
Physical Properties Analysis
The study of anhydrochlortetracycline's physical properties has been significantly advanced by spectroscopic and potentiometric investigations. These studies provide insights into the molecule's absorption characteristics, fluorescence, and interaction with metal ions, contributing to a deeper understanding of its chemical behavior and potential applications (Stoel et al., 1976).
Chemical Properties Analysis
Anhydrochlortetracycline's chemical properties, particularly its complexation with metal ions, have been a focus of research due to their implications for toxicity and pharmacological activity. The coordination chemistry of anhydrochlortetracycline with Cu(II) and Ni(II) ions, for instance, demonstrates the molecule's potential binding sites and how these interactions could affect its function and stability (De Siqueira et al., 1994).
Scientific Research Applications
Inhibitory Effect on Actinomycetes Growth : Anhydrochlortetracycline was found to strongly inhibit the growth of Streptomyces aureofaciens, an actinomycete. This compound is produced by acid degradation of chlortetracycline, resulting in a more highly aromatized molecule (Goodman, Matrishin, & Backus, 1955).
Chemical Assay Methods : In the production of 6-demethylchlortetracycline, an assay method was developed for this compound based on the difference in rates of conversion of compounds to their anhydro forms. This involves an acid-catalyzed reaction (Kelly & Wilson, 1965).
Spectrophotometric Assay for Pharmaceuticals : Anhydrochlortetracycline, along with anhydrotetracycline, was used in specific assays for chlortetracycline and tetracycline in pharmaceuticals based on their formation from these compounds under certain conditions (Chiccarelli, Woolford, & Avery, 1959).
Conformational Analysis of Anhydrotetracycline : Anhydrotetracycline, a toxic decomposition product of tetracycline, which shares similarities with anhydrochlortetracycline, was analyzed for its conformational changes. These changes are significant for understanding the toxic effects of the anhydrous derivative (Dos Santos, De Almeida, & Zerner, 1998).
Metal Complexes of Anhydrotetracycline : Studies on the complexation of anhydrotetracycline with metal ions like Cu(II) and Ni(II) revealed its potential binding sites and provided insights into its interactions with metals (de Siqueira et al., 1994).
Antibacterial Effects and Lysis of E. coli : Anhydrochlortetracycline was found to be bactericidal and caused lysis of Escherichia coli, demonstrating its significant antibacterial properties (Oliva et al., 1992).
Safety And Hazards
Anhydrochlortetracycline is considered hazardous by the 2012 OSHA Hazard Communication Standard4. It causes serious eye irritation and is suspected of damaging the unborn child4.
Future Directions
The future directions of Anhydrochlortetracycline research are not explicitly mentioned in the search results. However, there is a global demand for novel antimicrobials to treat life-threatening infections caused by the global spread of multidrug-resistant bacterial pathogens5. This could potentially include further research into the properties and uses of Anhydrochlortetracycline.
properties
IUPAC Name |
(4S,4aS,12aR)-7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O7/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31)/t9-,16-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYIHXRYRNHXOE-BAQLRCJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50912301 | |
Record name | Anhydrochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrochlortetracycline | |
CAS RN |
4497-08-9 | |
Record name | Anhydrochlortetracycline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anhydrochlortetracycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50912301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANHYDROCHLORTETRACYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFG32T0I30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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